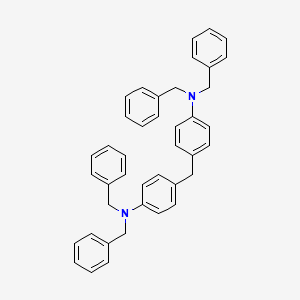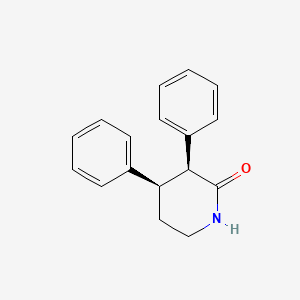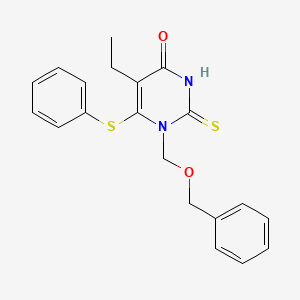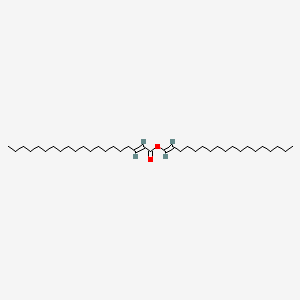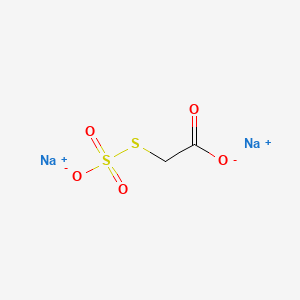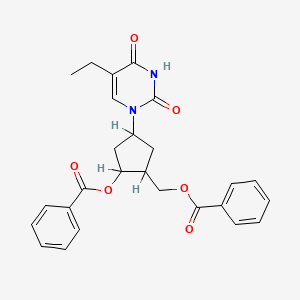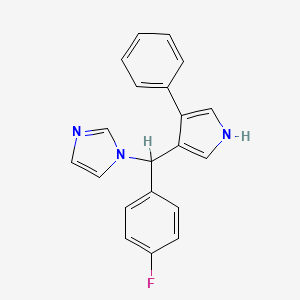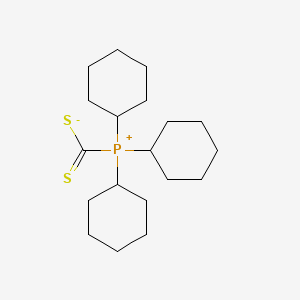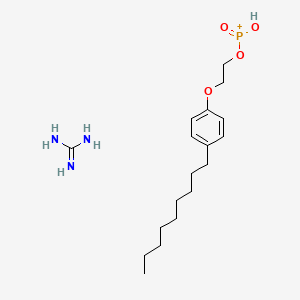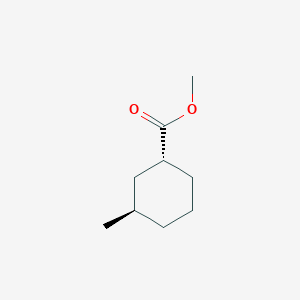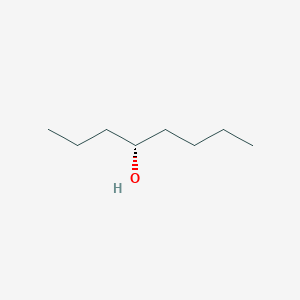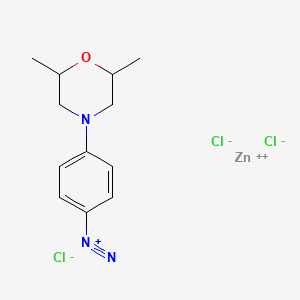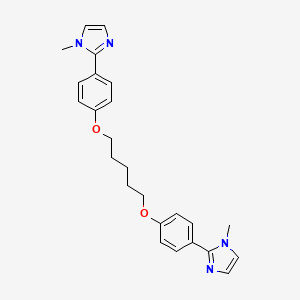
2,2'-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes two imidazole rings connected by a pentanediylbis(oxy-4,1-phenylene) linker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) typically involves the reaction of 1,5-dibromopentane with 4-hydroxybenzaldehyde to form a bis(benzaldehyde) intermediate. This intermediate is then reacted with 1-methylimidazole in the presence of a base such as potassium carbonate to yield the final product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; usually performed in an alcohol solvent like methanol at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups.
Applications De Recherche Scientifique
2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity. The imidazole rings can coordinate with metal ions, affecting various biochemical pathways. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(1,4-Butanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole)
- 2,2’-(1,6-Hexanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole)
Uniqueness
Compared to similar compounds, 2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) has a unique pentanediyl linker, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
138571-66-1 |
|---|---|
Formule moléculaire |
C25H28N4O2 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
1-methyl-2-[4-[5-[4-(1-methylimidazol-2-yl)phenoxy]pentoxy]phenyl]imidazole |
InChI |
InChI=1S/C25H28N4O2/c1-28-16-14-26-24(28)20-6-10-22(11-7-20)30-18-4-3-5-19-31-23-12-8-21(9-13-23)25-27-15-17-29(25)2/h6-17H,3-5,18-19H2,1-2H3 |
Clé InChI |
LTLBITJBNYSFHV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C4=NC=CN4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


